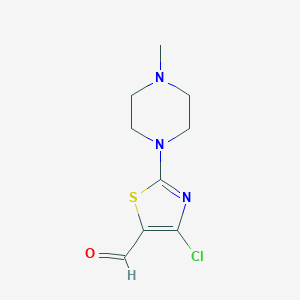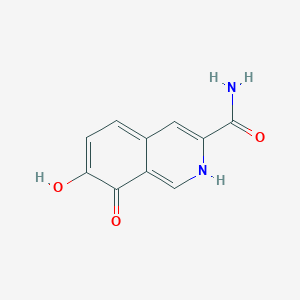
glycoprotein E2, Hepatitis C virus
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hepatitis C virus (HCV) is a major public health concern worldwide, affecting an estimated 71 million people globally. Glycoprotein E2, a viral envelope protein, plays a crucial role in HCV infection. The glycoprotein E2 is a potential target for developing antiviral therapies.
作用机制
Glycoprotein E2 binds to the host cell receptor CD81, which is present on the surface of hepatocytes. This interaction triggers a conformational change in the glycoprotein E2, which exposes a conserved region known as the CD81 binding loop. This loop interacts with the CD81 receptor, leading to viral entry into the host cell.
Biochemical and Physiological Effects
Glycoprotein E2 has been shown to induce neutralizing antibodies, which can prevent viral infection. It can also induce a cellular immune response, leading to the clearance of the virus. Glycoprotein E2 has been shown to modulate the host immune response, leading to the suppression of the host antiviral response.
实验室实验的优点和局限性
The advantages of using glycoprotein E2 in lab experiments are that it is a well-characterized protein, and its synthesis method is well-established. The limitations are that its function is complex, and its interaction with host cell receptors is not fully understood.
未来方向
For research on glycoprotein E2 include the development of novel antiviral therapies targeting glycoprotein E2. The glycoprotein E2 can also be used as a vaccine candidate to induce neutralizing antibodies against glycoprotein E2, Hepatitis C virus. The interactions of glycoprotein E2 with host cell receptors can be further studied to understand the mechanism of viral entry into host cells. The glycoprotein E2 can also be used as a tool to study the host immune response to glycoprotein E2, Hepatitis C virus infection.
Conclusion
In conclusion, glycoprotein E2 plays a crucial role in glycoprotein E2, Hepatitis C virus infection and is a potential target for developing antiviral therapies. Its interaction with host cell receptors is complex, and its function is not fully understood. Future research on glycoprotein E2 can lead to the development of novel antiviral therapies and a better understanding of the mechanism of viral entry into host cells.
合成方法
Glycoprotein E2 is synthesized in vitro using recombinant DNA technology. The gene encoding the glycoprotein E2 is cloned into a suitable expression vector and then transformed into a host cell. The host cell is then grown in a culture medium under specific conditions to induce the expression of the glycoprotein E2. The expressed glycoprotein E2 is then purified using various chromatographic techniques.
科学研究应用
Glycoprotein E2 has been extensively studied for its role in glycoprotein E2, Hepatitis C virus infection. It is a potential target for developing antiviral therapies. The glycoprotein E2 is involved in the binding of the virus to host cells, and hence its inhibition can prevent viral entry into the host cells. Glycoprotein E2 can also induce neutralizing antibodies, which can prevent viral infection.
属性
CAS 编号 |
157184-61-7 |
|---|---|
产品名称 |
glycoprotein E2, Hepatitis C virus |
分子式 |
C196H311N57O57S |
分子量 |
4410 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C196H311N57O57S/c1-28-98(16)151(186(302)230-123(60-66-141(202)266)170(286)235-128(77-94(8)9)177(293)245-150(97(14)15)193(309)310)246-171(287)118(50-40-71-213-196(208)209)226-167(283)120(57-63-138(199)263)227-168(284)121(58-64-139(200)264)228-182(298)136-51-41-72-253(136)192(308)124(61-67-142(203)267)232-165(281)117(49-39-70-212-195(206)207)229-187(303)153(104(22)256)247-179(295)132(80-111-46-36-31-37-47-111)240-176(292)127(76-93(6)7)237-181(297)135(89-254)242-161(277)102(20)222-173(289)130(78-109-42-32-29-33-43-109)238-166(282)116(48-38-69-211-194(204)205)225-169(285)122(59-65-140(201)265)231-188(304)154(105(23)257)251-190(306)156(107(25)259)249-180(296)133(82-113-84-210-90-218-113)233-160(276)101(19)221-164(280)119(56-62-137(198)262)224-159(275)100(18)219-144(269)86-214-143(268)85-217-183(299)152(103(21)255)250-185(301)149(96(12)13)244-189(305)157(108(26)260)252-191(307)155(106(24)258)248-178(294)129(81-112-52-54-114(261)55-53-112)223-145(270)87-216-163(279)134(83-147(272)273)241-184(300)148(95(10)11)243-146(271)88-215-158(274)99(17)220-172(288)131(79-110-44-34-30-35-45-110)239-175(291)126(75-92(4)5)236-174(290)125(74-91(2)3)234-162(278)115(197)68-73-311-27/h29-37,42-47,52-55,84,90-108,115-136,148-157,254-261H,28,38-41,48-51,56-83,85-89,197H2,1-27H3,(H2,198,262)(H2,199,263)(H2,200,264)(H2,201,265)(H2,202,266)(H2,203,267)(H,210,218)(H,214,268)(H,215,274)(H,216,279)(H,217,299)(H,219,269)(H,220,288)(H,221,280)(H,222,289)(H,223,270)(H,224,275)(H,225,285)(H,226,283)(H,227,284)(H,228,298)(H,229,303)(H,230,302)(H,231,304)(H,232,281)(H,233,276)(H,234,278)(H,235,286)(H,236,290)(H,237,297)(H,238,282)(H,239,291)(H,240,292)(H,241,300)(H,242,277)(H,243,271)(H,244,305)(H,245,293)(H,246,287)(H,247,295)(H,248,294)(H,249,296)(H,250,301)(H,251,306)(H,252,307)(H,272,273)(H,309,310)(H4,204,205,211)(H4,206,207,212)(H4,208,209,213)/t98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-/m0/s1 |
InChI 键 |
SHFKGANKURXVMY-LCWPZEQJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N |
其他 CAS 编号 |
157184-61-7 |
序列 |
MLLFAGVDGYTTVTGGAQAHTTQRFASLFTRQPQQRIQLV |
同义词 |
E2 glycoprotein, Hepatitis C virus envelope 2 protein, HCV envelope 2 protein, Hepatitis C virus glycoprotein E2, Hepatitis C virus |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




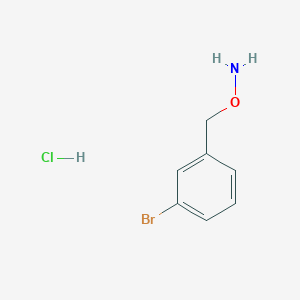

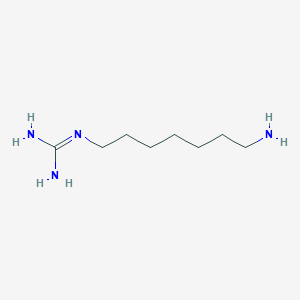
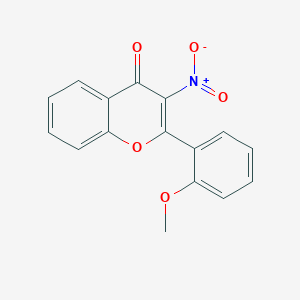
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)


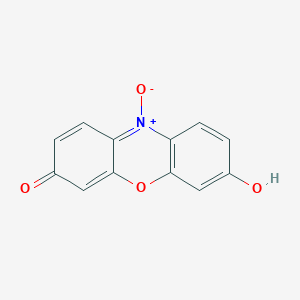
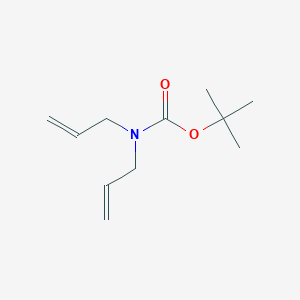
![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)
